molecular formula C13H19NO4S B2440652 2-(Dipropylsulfamoyl)benzoic acid CAS No. 1016723-74-2

2-(Dipropylsulfamoyl)benzoic acid

Cat. No.: B2440652
CAS No.: 1016723-74-2
M. Wt: 285.36
InChI Key: OOAFLQVYVWVEFX-UHFFFAOYSA-N
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Description

2-(Dipropylsulfamoyl)benzoic acid, also known as probenecid, is a chemical compound with the molecular formula C13H19NO4S. It has been widely studied and utilized in various scientific fields due to its unique properties and potential therapeutic applications. Initially developed as a therapeutic adjunct to retard the renal elimination of penicillin, it has since found numerous applications in medicine and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipropylsulfamoyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of propyl groups. One common method includes the reaction of benzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with dipropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(Dipropylsulfamoyl)benzoic acid involves the inhibition of the renal tubular reabsorption of urate, thereby increasing the urinary excretion of uric acid and reducing serum urate levels. It acts on organic anion transporters, specifically inhibiting the reuptake of urate in the kidneys. Additionally, it has been shown to inhibit the human bitter taste receptor TAS2R16 through an allosteric mechanism .

Comparison with Similar Compounds

Uniqueness: 2-(Dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of organic anion transporters. Its ability to inhibit the renal excretion of various drugs makes it valuable in combination therapies, enhancing the efficacy of antibiotics and other medications .

Properties

IUPAC Name

2-(dipropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFLQVYVWVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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